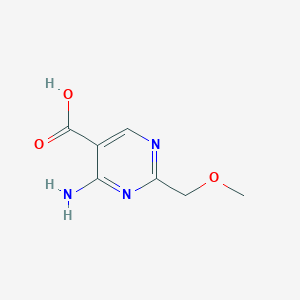![molecular formula C11H16ClNO2 B1378659 3-Amino-2-[(3-methylphenyl)methyl]propanoic acid hydrochloride CAS No. 1423025-26-6](/img/structure/B1378659.png)
3-Amino-2-[(3-methylphenyl)methyl]propanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of 3-Amino-2-[(3-methylphenyl)methyl]propanoic acid hydrochloride is complex. The InChI code for this compound is1S/C11H15NO2.ClH/c1-9-3-2-4-10(7-9)8-12-6-5-11(13)14;/h2-4,7,12H,5-6,8H2,1H3,(H,13,14);1H . This indicates the presence of a chloride ion (Cl-) along with the organic molecule. Physical And Chemical Properties Analysis
The molecular weight of 3-Amino-2-[(3-methylphenyl)methyl]propanoic acid hydrochloride is 229.71 . It is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, and density were not found in the sources I accessed.科学的研究の応用
Synthesis and Antimicrobial Activity
One of the primary scientific research applications of derivatives related to 3-Amino-2-[(3-methylphenyl)methyl]propanoic acid hydrochloride involves their synthesis and evaluation for antimicrobial activity. A study by Mickevičienė et al. (2015) explored the synthesis of N-Substituted-β-amino acid derivatives containing 2-Hydroxyphenyl, Benzo[b]phenoxazine, and Quinoxaline moieties. The synthesized compounds exhibited good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, along with significant antifungal activity against Candida tenuis and Aspergillus niger. This research highlights the potential use of these compounds in developing new antimicrobial agents [Mickevičienė et al., 2015].
Hydrogen Bonding and Polymorphism
Another application area is in the study of hydrogen bonding and polymorphism of amino alcohol salts with quinaldinate. Podjed and Modec (2022) researched three amino alcohols, including derivatives similar to 3-Amino-2-[(3-methylphenyl)methyl]propanoic acid, reacting with quinaldinic acid to yield various salts. These studies provide insights into the hydrogen bonding patterns and polymorphic behaviors of amino acid derivatives, which are crucial for designing drugs with desired solubility and stability properties [Podjed & Modec, 2022].
Enantioseparation
The enantioseparation capabilities of 2-(3-Methylphenyl)propanic acid and its isomers have been examined for their potential in resolving racemic mixtures into their enantiomers, which is vital for the synthesis of chiral drugs. Jin et al. (2020) demonstrated successful enantioseparation of these acids using countercurrent chromatography, indicating the utility of these compounds in chiral drug synthesis and pharmaceutical research [Jin et al., 2020].
Fluorescence Derivatisation
The derivatization of amino acids for fluorescence studies represents another significant application. Frade et al. (2007) investigated 3-(Naphthalen-1-ylamino)propanoic acid derivatives for their potential as fluorescent derivatizing agents. These derivatives showed strong fluorescence, making them suitable for biological assays and the study of biochemical pathways [Frade et al., 2007].
Polymer Modification and Antibacterial Activity
Additionally, Aly and El-Mohdy (2015) explored the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, including 2-amino-3-(4-hydroxyphenyl) propanoic acid derivatives. These modifications enhanced the hydrogels' swelling properties and thermal stability, indicating potential applications in medical and pharmaceutical fields, especially due to their enhanced antibacterial and antifungal activities [Aly & El-Mohdy, 2015].
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
2-(aminomethyl)-3-(3-methylphenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8-3-2-4-9(5-8)6-10(7-12)11(13)14;/h2-5,10H,6-7,12H2,1H3,(H,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMLYUFZYFSEGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(CN)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine hydrochloride](/img/structure/B1378578.png)
![4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile hydrochloride](/img/structure/B1378579.png)
![4-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)butanoic acid](/img/structure/B1378580.png)
![2-[4-(Aminomethyl)-2-fluorophenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B1378581.png)
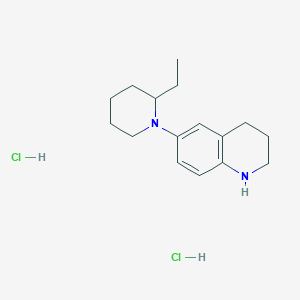
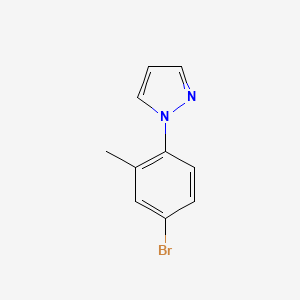
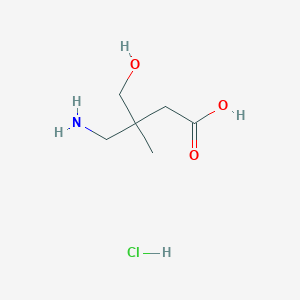
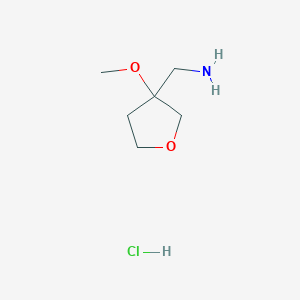
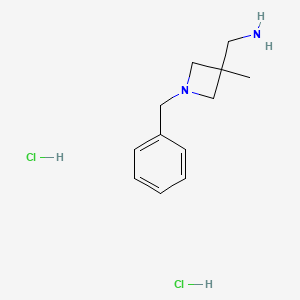
![2-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol hydrochloride](/img/structure/B1378591.png)
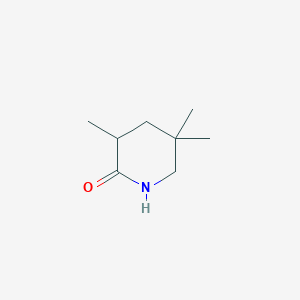
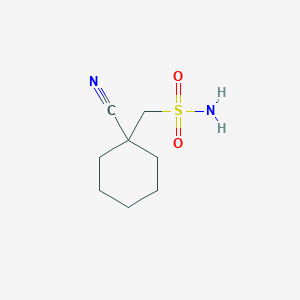
![{5-[(Tert-butoxy)methyl]-1,2-oxazol-3-yl}methanol](/img/structure/B1378596.png)
